Ethyl 2-(3-amino-1h-pyrazol-1-yl)acetate hydrochloride
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Overview
Description
Ethyl (3-amino-1H-pyrazol-1-yl)acetate hydrochloride is a chemical compound with the molecular formula C7H12ClN3O2 . It is a building block used in various chemical reactions . The compound is also known as ethyl 2-(3-aminopyrazol-1-yl)acetate hydrochloride .
Synthesis Analysis
The synthesis of pyrazole derivatives, such as Ethyl (3-amino-1H-pyrazol-1-yl)acetate hydrochloride, can be achieved through various strategies including multicomponent approach, dipolar cycloadditions, and cyclocondensation of hydrazine with carbonyl system .Molecular Structure Analysis
The molecular structure of Ethyl (3-amino-1H-pyrazol-1-yl)acetate hydrochloride consists of a pyrazole ring, which is a five-membered ring with two nitrogen atoms. The compound has a molecular weight of 205.64 and its structure was verified using elemental microanalysis, FTIR, and 1H NMR techniques .Chemical Reactions Analysis
Pyrazole compounds, including Ethyl (3-amino-1H-pyrazol-1-yl)acetate hydrochloride, are known for their diverse chemical reactions. They are often used as scaffolds in the synthesis of bioactive chemicals and reactions in various media .Physical and Chemical Properties Analysis
Ethyl (3-amino-1H-pyrazol-1-yl)acetate hydrochloride is a white to off-white crystalline powder that is soluble in water . It has a molecular weight of 205.64 .Scientific Research Applications
Pyrazoline derivatives, including structures similar to Ethyl (3-amino-1H-pyrazol-1-yl)acetate hydrochloride, are a class of five-membered heterocyclic compounds with significant biological and pharmaceutical properties. These compounds are known for their wide range of biological activities and have been extensively studied for their potential applications in various fields of scientific research.
Synthesis and Chemistry
Pyrazolines, including Ethyl (3-amino-1H-pyrazol-1-yl)acetate hydrochloride, are synthesized through several methods, offering a variety of structurally unique compounds. One approach involves the synthesis of pentasubstituted 2H-pyrazoles, which serve as key starting materials for generating highly substituted pyrazolines. These compounds can undergo thermolysis to facilitate the facile synthesis of hexasubstituted cyclopropanes, showcasing the versatility of pyrazoline derivatives in chemical transformations (Baumstark et al., 2013).
Biological Activities
Pyrazoline derivatives exhibit a wide array of biological activities, making them attractive candidates for drug development. They possess anticancer, analgesic, anti-inflammatory, antimicrobial, antiviral, anticonvulsant, antihistaminic, and anti-HIV properties. The pyrazole moiety, a key component of these compounds, is considered a pharmacophore in many biologically active compounds, highlighting the importance of pyrazolines in medicinal chemistry (Dar & Shamsuzzaman, 2015).
Therapeutic Potential
The therapeutic outlook of pyrazoline analogs is promising, with potential applications as anti-inflammatory, analgesic, antipyretic, antiviral, antibacterial, anticancer, anticonvulsant, hypoglycemic agents, and more. Research on new drug candidates containing the pyrazoline moiety is increasing, given their clinical efficacy and the ongoing search for compounds with lesser side effects (Ganguly & Jacob, 2017).
Mechanism of Action
Target of Action
Ethyl (3-amino-1H-pyrazol-1-yl)acetate hydrochloride, a pyrazoline derivative, is known to interact with a variety of targets. Pyrazoline derivatives have been found in several marketed molecules with a wide range of uses, establishing their importance in the pharmaceutical and agricultural sectors . .
Mode of Action
Pyrazoline derivatives are known to interact with their targets in a variety of ways, leading to changes in cellular function . For instance, some pyrazoline derivatives have been found to inhibit tyrosine kinase , an enzyme that plays a crucial role in signal transduction pathways and can influence cell growth and differentiation.
Biochemical Pathways
Given the broad-spectrum utility of pyrazoline derivatives, it can be inferred that this compound may influence a variety of biochemical pathways .
Result of Action
Pyrazoline derivatives are known for their diverse pharmacological effects, including antileishmanial and antimalarial activities . For instance, some pyrazoline derivatives have shown potent activity against Leishmania aethiopica clinical isolate and Plasmodium berghei infected mice .
Future Directions
Properties
IUPAC Name |
ethyl 2-(3-aminopyrazol-1-yl)acetate;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N3O2.ClH/c1-2-12-7(11)5-10-4-3-6(8)9-10;/h3-4H,2,5H2,1H3,(H2,8,9);1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AXPCUNLVFHHMDU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CN1C=CC(=N1)N.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12ClN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.64 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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